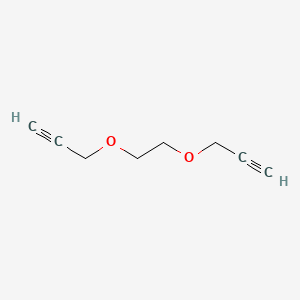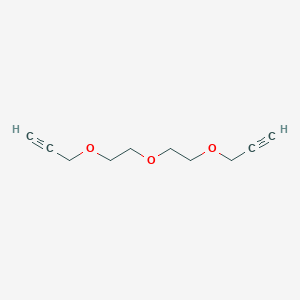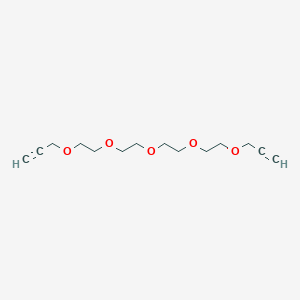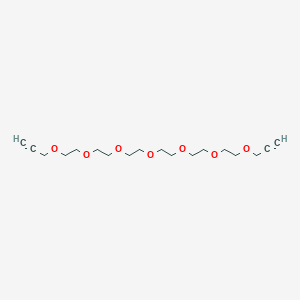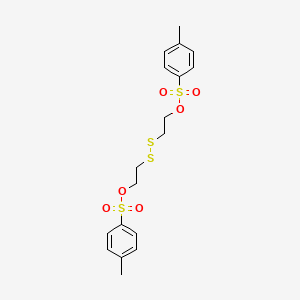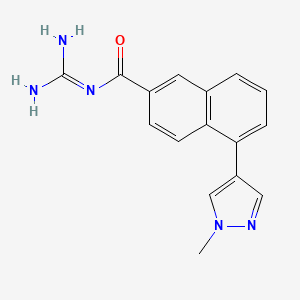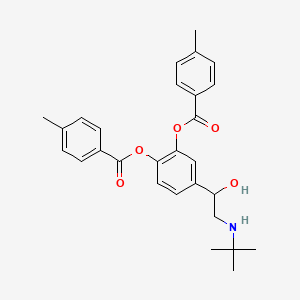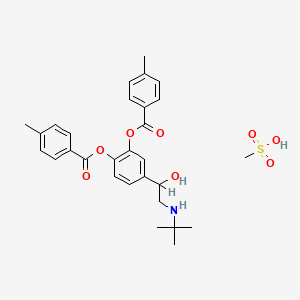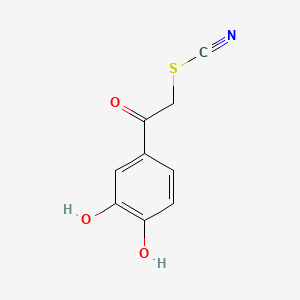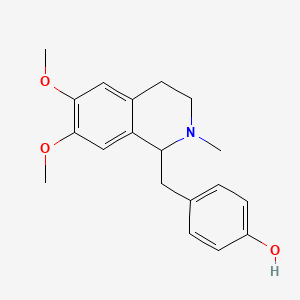
Armepavine
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'armepavine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique la condensation de la 6,7-diméthoxy-1,2,3,4-tétrahydroisoquinoléine avec le 4-hydroxybenzaldéhyde en milieu acide, suivie d'étapes de réduction et de méthylation pour obtenir le produit final .
Méthodes de production industrielle : La production industrielle de l'this compound implique généralement l'extraction de Nelumbo nucifera à l'aide de solvants organiques. L'extrait brut est ensuite purifié par des techniques chromatographiques pour isoler l'this compound sous sa forme pure .
Types de réactions :
Oxydation : L'this compound peut subir des réactions d'oxydation, souvent à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés quinoniques.
Réduction : La réduction de l'this compound peut être réalisée à l'aide d'agents tels que le borohydrure de sodium, ce qui conduit à la formation de dérivés dihydro.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, peroxyde d'hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Hydroxyde de sodium, divers nucléophiles.
Principaux produits :
Oxydation : Dérivés quinoniques.
Réduction : Dérivés dihydro.
Substitution : Composés aromatiques substitués.
4. Applications de la recherche scientifique
Chimie :
- Utilisé comme précurseur dans la synthèse d'alcaloïdes plus complexes et de molécules bioactives.
Biologie :
- Investigated for its role in modulating immune responses and its effects on cellular signaling pathways .
Médecine :
- A démontré un potentiel dans le traitement des maladies auto-immunes telles que la néphrite lupique et la polyarthrite rhumatoïde en inhibant les cytokines pro-inflammatoires et en modulant l'activité des cellules immunitaires .
- Exhibe des propriétés anti-inflammatoires, ce qui en fait un candidat pour le développement de nouveaux médicaments anti-inflammatoires .
Industrie :
- Utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives .
5. Mécanisme d'action
L'this compound exerce ses effets principalement par l'inhibition de la voie de signalisation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Cette inhibition entraîne une diminution de la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha (TNF-α) et les interleukines. De plus, l'this compound module la voie des protéines kinases activées en aval des mitogènes (MAPK), contribuant ainsi à ses effets anti-inflammatoires et immunosuppresseurs .
Composés similaires :
Tétrahydropalmatine : Un autre alcaloïde aux propriétés sédatives et analgésiques.
Berbérine : Connue pour ses effets antimicrobiens et anti-inflammatoires.
Magnoflorine : Exhibe des propriétés anti-inflammatoires et immunomodulatrices similaires.
Comparaison :
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex alkaloids and bioactive molecules.
Biology:
- Investigated for its role in modulating immune responses and its effects on cellular signaling pathways .
Medicine:
- Demonstrated potential in treating autoimmune diseases such as lupus nephritis and rheumatoid arthritis by inhibiting pro-inflammatory cytokines and modulating immune cell activity .
- Exhibits anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs .
Industry:
Mécanisme D'action
Armepavine exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory and immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Tetrahydropalmatine: Another alkaloid with sedative and analgesic properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Magnoflorine: Exhibits similar anti-inflammatory and immunomodulatory properties.
Comparison:
Propriétés
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKFZIUKXTWQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955773 | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-67-3, 524-20-9, 3423-14-1 | |
| Record name | Armepavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Armepavine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50955773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARMEPAVINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A0GW472W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




